3-fluoro-4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
The compound 3-fluoro-4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with fluorine and methoxy groups at positions 3 and 4, respectively. The sulfonamide group is linked to a 1,3-thiazole heterocycle via an ethyl chain. The thiazole ring is further substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 2. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S2/c1-13-19(28-20(23-13)14-4-6-15(26-2)7-5-14)10-11-22-29(24,25)16-8-9-18(27-3)17(21)12-16/h4-9,12,22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAVPWNFLBRGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-fluoro-4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Fluoro Group : Enhances lipophilicity and may influence receptor binding.
- Methoxy Groups : Potentially increase solubility and modify electronic properties.
- Thiazole Ring : Known for various biological activities, including anti-inflammatory and anticancer effects.
The general formula can be represented as follows:
Research indicates that compounds containing thiazole moieties often exhibit significant biological activities due to their ability to interact with various biological targets. For instance, thiazole derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways .
Anticancer Activity
Recent studies have demonstrated that thiazole-based compounds exhibit cytotoxic effects against several cancer cell lines. The presence of the thiazole ring in this compound suggests it may also possess similar anticancer properties. For example, a related thiazole derivative showed IC50 values less than that of the standard drug doxorubicin against A-431 and Jurkat cell lines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl and thiazole rings significantly affect the biological activity of sulfonamide derivatives:
| Compound | Modification | IC50 (µM) | Activity |
|---|---|---|---|
| 9 | Methyl at position 4 on phenyl | 1.61 ± 1.92 | Cytotoxicity |
| 10 | N-phenylcarboxamide group | 1.98 ± 1.22 | Cytotoxicity |
| 13 | Dimethyl substitution on phenyl | < Doxorubicin | Anticancer |
These findings suggest that specific substitutions can enhance the efficacy of the compound against cancer cells.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines. The results indicate that it exhibits potent cytotoxicity, particularly in models involving human cancer cells. For instance, one study reported significant inhibition of cell proliferation at low micromolar concentrations .
In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are crucial for understanding the compound's therapeutic potential. Preliminary animal studies are needed to assess pharmacokinetics, bioavailability, and overall efficacy in a living organism.
Case Studies
Several case studies highlight the compound's potential:
- Case Study on Anticancer Efficacy : A study demonstrated that a structurally similar thiazole derivative showed substantial anticancer activity in mice models, leading to reduced tumor sizes when administered at specific dosages .
- Case Study on Anti-inflammatory Properties : Another study indicated that thiazole derivatives could effectively inhibit COX enzymes, suggesting potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
- N-(4-Methoxyphenyl)benzenesulfonamide (): A simpler analogue lacking the thiazole-ethyl chain and fluorine substituent. The absence of the thiazole moiety reduces molecular weight (MW: ~277 g/mol) and may decrease binding affinity to targets requiring extended hydrophobic interactions.
- 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (): Features a fluorine atom on the benzene ring and a thiazolo-pyridine hybrid heterocycle. The pyridine-thiazole fusion may enhance π-π stacking interactions compared to the target compound’s methoxyphenyl-thiazole system .
Heterocycle Modifications
- N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine (): Replaces the thiazole with an oxazole ring and substitutes the ethyl linker with a benzyl group. Oxazole’s lower aromaticity compared to thiazole may reduce electron density, altering binding kinetics .
- 4-Chloro-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide (): Utilizes a triazole ring instead of thiazole, with a propenyl substituent.
Table 1: Key Parameters of Selected Sulfonamide Derivatives
Key Observations:
Electron-Withdrawing vs. Donating Groups : The target compound’s 3-fluoro substituent (electron-withdrawing) and dual methoxy groups (electron-donating) create a polarized benzene ring, enhancing solubility and interaction with charged residues in target proteins compared to purely hydrophobic analogues .
Heterocycle Impact : Thiazole rings, as in the target compound, provide moderate aromaticity and sulfur-mediated hydrophobic interactions, whereas oxazole () or triazole () systems alter electronic profiles and steric bulk .
Research Findings and Implications
While direct bioactivity data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
- Enhanced Selectivity : The ethyl-thiazole linker may improve selectivity for targets requiring extended binding pockets (e.g., carbonic anhydrase isoforms) compared to shorter-chain analogues.
- Metabolic Stability : The methoxy groups could reduce oxidative metabolism compared to halogenated derivatives (e.g., ’s bromine/chlorine substituents), which are prone to dehalogenation .
- Docking Compatibility : AutoDock studies () on similar sulfonamides highlight the importance of the sulfonamide’s orientation in receptor binding. The target compound’s fluorine atom may facilitate halogen bonding in docking simulations .
Preparation Methods
Reaction Protocol
-
Chlorination :
-
3-Fluoro-4-methoxybenzenesulfonamide (1.0 equiv) is treated with phosphorus pentachloride (PCl₅, 2.5 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
-
The mixture is refluxed at 40°C for 6 hours, with progress monitored by thin-layer chromatography (TLC).
-
After completion, the reaction is quenched with ice water, and the organic layer is extracted, dried over Na₂SO₄, and concentrated in vacuo to yield 3-fluoro-4-methoxybenzenesulfonyl chloride as a pale-yellow solid (85–90% yield).
-
Characterization
Preparation of 5-(2-Aminoethyl)-2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazole
The thiazole-ethylamine intermediate is constructed via Hantzsch thiazole synthesis, followed by functionalization of the C5 position.
Step 1: Thiazole Ring Formation
Step 2: Introduction of the Ethylamine Side Chain
-
Bromination :
-
The thiazole is brominated at C5 using N-bromosuccinimide (NBS, 1.1 equiv) in CCl₄ under UV light (8 hours).
-
-
Amination :
Analytical Data
-
¹H NMR (500 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.9 Hz, 2H, ArH), 6.95 (d, J = 8.9 Hz, 2H, ArH), 3.81 (s, 3H, OCH₃), 3.12 (t, J = 6.5 Hz, 2H, CH₂NH₂), 2.74 (t, J = 6.5 Hz, 2H, CH₂-thiazole), 2.34 (s, 3H, CH₃).
Coupling Reaction to Form the Target Compound
The final step involves N-sulfonylation of the ethylamine side chain with 3-fluoro-4-methoxybenzenesulfonyl chloride .
Reaction Conditions
-
Sulfonylation :
-
5-(2-aminoethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole (1.0 equiv) and 3-fluoro-4-methoxybenzenesulfonyl chloride (1.2 equiv) are combined in anhydrous DCM.
-
Triethylamine (TEA, 2.0 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 8 hours.
-
The crude product is purified via column chromatography (SiO₂, hexane:ethyl acetate, 7:3) to afford the target compound as a white solid (72% yield).
-
Optimization Insights
-
Base Selection : TEA outperforms Na₂CO₃ in minimizing side reactions (e.g., sulfonate ester formation).
-
Solvent : DCM ensures high solubility of both reactants, whereas polar aprotic solvents (e.g., DMF) reduce yields due to hydrolysis.
Alternative Synthetic Routes
Click Chemistry Approach
A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed for modular assembly:
-
Alkyne Functionalization :
-
Introduce a propargyl group to the sulfonamide intermediate.
-
-
Azide Preparation :
-
Synthesize an azide derivative of the thiazole-ethylamine.
-
-
Cycloaddition :
-
React alkyne and azide components with CuSO₄/Na ascorbate in t-BuOH/H₂O (1:1) at 25°C for 12 hours.
-
Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Q & A
Q. Q1: What are the optimal synthetic routes for preparing this compound, and how can purity be ensured during scale-up?
Methodological Answer: The synthesis typically involves sequential functionalization of the thiazole core and sulfonamide coupling. Key steps include:
- Thiazole Formation: Cyclocondensation of 4-methoxyphenyl thioamide with α-bromoketones under reflux (e.g., ethanol, 80°C) .
- Sulfonamide Coupling: Reaction of the thiazole-ethylamine intermediate with 3-fluoro-4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
- Purification: Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the product. Validate purity via 1H/13C NMR (e.g., aromatic proton integration) and LC-MS (target m/z ± 2 ppm) .
Biological Activity Profiling
Q. Q2: What in vitro assays are recommended to evaluate its biological activity, given structural analogs show antimicrobial and anticancer potential?
Methodological Answer:
- Antimicrobial: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains. Include MIC90 determination and compare to control sulfonamides like sulfamethoxazole .
- Anticancer: Screen against NCI-60 cell lines using MTT assays. Prioritize cell lines with overexpression of COX-2 or EGFR , as the sulfonamide-thiazole scaffold may target these pathways .
Advanced Structure-Activity Relationship (SAR)
Q. Q3: How do substituents on the thiazole and sulfonamide moieties influence bioactivity?
Methodological Answer: Design a derivative library with systematic modifications (e.g., halogenation at the 4-methyl thiazole position or methoxy-to-ethoxy substitution on the benzene ring). Compare results using:
| Modification | Assay Impact | Reference |
|---|---|---|
| 4-Methyl → 4-Trifluoromethyl (Thiazole) | Increased lipophilicity enhances membrane permeability but may reduce solubility . | |
| 3-Fluoro → 3-Chloro (Benzene) | Improved antimicrobial activity due to enhanced electrophilicity . | |
| Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Verloop parameters) descriptors with activity . |
Data Contradiction & Reproducibility
Q. Q4: How should researchers address conflicting solubility data reported for similar sulfonamide-thiazole hybrids?
Methodological Answer:
- Solubility Testing: Use standardized shake-flask method (pH 7.4 PBS buffer) with UV-Vis quantification. Compare with analogs like N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide .
- Crystallography: Perform PXRD to identify polymorphic forms affecting solubility. If amorphous content is suspected, use DSC to assess glass transition temperature (Tg) .
- Computational Validation: Apply COSMO-RS simulations to predict solubility limits and identify outliers in experimental data .
Mechanistic Studies
Q. Q5: What computational tools are suitable for probing its mechanism of action against cancer targets?
Methodological Answer:
- Docking: Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1). Prioritize poses where the sulfonamide group forms hydrogen bonds with Arg120/His90 .
- MD Simulations: Run GROMACS simulations (100 ns) to assess stability of the compound-EGFR kinase domain complex (PDB: 1M17). Monitor RMSD and binding free energy (MM-PBSA) .
- Metabolite Tracking: Use HPLC-HRMS to identify oxidative metabolites in hepatic microsome assays, which may indicate prodrug activation .
Stability & Degradation
Q. Q6: What strategies mitigate hydrolytic degradation of the sulfonamide group in aqueous buffers?
Methodological Answer:
- pH Optimization: Conduct stability studies across pH 1–10. The compound is most stable at pH 6–7 (degradation <5% after 24 hrs at 25°C) .
- Lyophilization: Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis during storage .
- Degradation Pathway Analysis: Use LC-MS/MS to identify hydrolysis byproducts (e.g., free sulfonic acid or thiazole-ethylamine fragments) .
Advanced Analytical Challenges
Q. Q7: How can researchers resolve overlapping NMR signals in the aromatic region?
Methodological Answer:
- 2D NMR: Acquire HSQC and HMBC spectra to assign coupled protons (e.g., distinguish methoxy vs. fluoro-substituted benzene peaks) .
- Isotopic Labeling: Synthesize a 13C-labeled analog at the thiazole C-5 position to simplify signal assignment in crowded regions .
Toxicity Prediction
Q. Q8: What in silico tools predict off-target toxicity risks early in development?
Methodological Answer:
- Pro-Tox II: Screen for hepatotoxicity (CYP3A4 inhibition) and mutagenicity (Ames test alerts). For this compound, prioritize hERG channel binding checks due to the sulfonamide’s cationic nature .
- Metabolic Profiling: Use GLORY to predict reactive metabolites (e.g., epoxides from thiophene oxidation) that may cause idiosyncratic toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
